molecular formula C13H11Cl2N3O2S B13395844 N'-[(E)-(2,6-dichloropyridin-3-yl)methylidene]-4-methylbenzene-1-sulfonohydrazide

N'-[(E)-(2,6-dichloropyridin-3-yl)methylidene]-4-methylbenzene-1-sulfonohydrazide

Cat. No.: B13395844
M. Wt: 344.2 g/mol
InChI Key: GYBDDWOJOWYJHQ-UHFFFAOYSA-N
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Description

N’-((2,6-Dichloropyridin-3-yl)methylene)-4-methylbenzenesulfonohydrazide is a chemical compound that belongs to the class of hydrazones This compound is characterized by the presence of a pyridine ring substituted with two chlorine atoms at positions 2 and 6, a methylene group, and a 4-methylbenzenesulfonohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-((2,6-Dichloropyridin-3-yl)methylene)-4-methylbenzenesulfonohydrazide typically involves the condensation reaction between 2,6-dichloropyridine-3-carbaldehyde and 4-methylbenzenesulfonohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the formation of the hydrazone linkage, and the product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of N’-((2,6-Dichloropyridin-3-yl)methylene)-4-methylbenzenesulfonohydrazide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to ensure the scalability and reproducibility of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N’-((2,6-Dichloropyridin-3-yl)methylene)-4-methylbenzenesulfonohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the hydrazone moiety to hydrazine derivatives.

    Substitution: The chlorine atoms on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃), to facilitate the reaction.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

N’-((2,6-Dichloropyridin-3-yl)methylene)-4-methylbenzenesulfonohydrazide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

    Agrochemicals: The compound is studied for its herbicidal and pesticidal properties.

    Material Science: It is explored for its use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N’-((2,6-Dichloropyridin-3-yl)methylene)-4-methylbenzenesulfonohydrazide involves its interaction with specific molecular targets. For example, in medicinal applications, the compound may inhibit the activity of certain enzymes or proteins involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    N-(2,6-Dichloropyridin-3-yl)-N’-phenylhydrazine: Similar structure but with a phenyl group instead of the 4-methylbenzenesulfonohydrazide moiety.

    2,6-Dichloropyridine-3-carbaldehyde: The aldehyde precursor used in the synthesis of the compound.

    4-Methylbenzenesulfonohydrazide: The hydrazide precursor used in the synthesis.

Uniqueness

N’-((2,6-Dichloropyridin-3-yl)methylene)-4-methylbenzenesulfonohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C13H11Cl2N3O2S

Molecular Weight

344.2 g/mol

IUPAC Name

N-[(2,6-dichloropyridin-3-yl)methylideneamino]-4-methylbenzenesulfonamide

InChI

InChI=1S/C13H11Cl2N3O2S/c1-9-2-5-11(6-3-9)21(19,20)18-16-8-10-4-7-12(14)17-13(10)15/h2-8,18H,1H3

InChI Key

GYBDDWOJOWYJHQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=C(N=C(C=C2)Cl)Cl

Origin of Product

United States

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